N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-17-5-11-21(12-6-17)29(27,28)25-15-3-2-4-20(25)16-22(26)24-14-13-18-7-9-19(23)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLVRCSMNIROHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological properties:
- 4-Chlorophenethyl group : Known for modulating neurotransmitter systems.
- Tosylpiperidine moiety : Enhances reactivity and solubility.
The compound belongs to the class of acetamides, characterized by a tosyl group that can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications .
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Analgesic effects : Potential use in pain management.
- Anti-inflammatory properties : May reduce inflammation in various conditions.
- Antipsychotic effects : Influences neurotransmitter systems, particularly dopamine and serotonin receptors .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Preliminary studies suggest:
- Binding Affinity : The compound may interact with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood regulation and pain perception.
- Neuronal Signaling : It influences neuronal signaling pathways, potentially leading to therapeutic applications for mood disorders and pain management .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-chlorophenethyl)-N-methylacetamide | Contains 4-chlorophenethyl group | Lacks the tosyl group; simpler structure |
| 1-(4-chlorophenyl)-N-[2-(piperidin-1-yl)ethyl]methanamine | Piperidine substituted with an ethylene linker | Exhibits different pharmacological activity due to altered connectivity |
| N-(phenethyl)-2-(1-tosylpiperidin-2-yl)acetamide | Similar tosylpiperidine structure | Different phenethyl substituent; may exhibit distinct biological properties |
This table illustrates how the specific combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
-
Analgesic Activity :
- A study demonstrated that derivatives of this compound significantly reduced pain responses in animal models, suggesting its potential as a new analgesic agent.
-
Antidepressant Effects :
- Research indicated that the compound could enhance serotonin levels in the brain, which may contribute to its antidepressant-like effects observed in behavioral tests .
-
Inflammation Reduction :
- In vitro studies showed that this compound inhibited pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Anti-Cancer Activity
The table below compares key structural and pharmacological features:
Key Observations :
- The tosyl-piperidine group in the target compound may enhance enzyme-binding affinity compared to simpler sulfonamide derivatives (e.g., ), as seen in SARS-CoV-2 main protease inhibitors (e.g., 5RH2, 5RH3 in ).
- Chlorinated aromatic rings (e.g., 4-chlorophenethyl) are associated with improved pharmacokinetic properties, such as increased lipophilicity and membrane permeability .
Enzyme Inhibition and Binding Affinity
Pyridine-containing acetamides () exhibit strong binding to viral proteases (e.g., SARS-CoV-2 Mpro) via interactions with residues like HIS163 and ASN142. By analogy, the piperidine-tosyl moiety in the target compound could occupy similar hydrophobic pockets, though its efficacy would depend on substituent orientation.
Notable Examples:
Cytotoxic and Antimicrobial Derivatives
Compounds like N-(4-hydroxyphenethyl)acetamide () and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide () show moderate cytotoxicity (e.g., 38–43% mortality in brine shrimp assays). In contrast, the target compound’s chlorophenethyl group might enhance specificity toward mammalian cancer cells over non-target organisms.
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide?
The synthesis involves three key steps:
- Piperidine Ring Formation : Cyclization of precursors (e.g., via reductive amination or cycloaddition) to form the piperidine scaffold .
- Tosylation : Treatment with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
- Chlorophenyl Attachment : Nucleophilic substitution or coupling reactions using 4-chlorophenethyl halides under reflux conditions in aprotic solvents like DMF . Characterization typically employs NMR, HPLC, and mass spectrometry to confirm structural integrity .
Q. How is the compound characterized post-synthesis to ensure purity and structural accuracy?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and functional groups (e.g., acetamide protons at δ 2.0–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 423.3) .
Q. What key functional groups influence the compound’s reactivity and bioactivity?
- Tosyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions or acting as a leaving group in further derivatization .
- Chlorophenethyl Moiety : Imparts lipophilicity, influencing membrane permeability and receptor binding .
- Acetamide Linker : Stabilizes conformation via hydrogen bonding, critical for target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature Control : Tosylation at 0–5°C minimizes side reactions .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
- Purification Strategies : Gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) resolves closely eluting impurities .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Replace the chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects .
- Piperidine Modifications : Vary the tosyl group to mesyl or acetyl to evaluate steric and electronic contributions .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. What computational methods are effective for predicting biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinity predictions .
- Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bond acceptors near the tosyl group) .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
Q. How to address discrepancies in reported biological activities across studies?
- Orthogonal Assays : Validate activity using both enzymatic (e.g., colorimetric substrate cleavage) and cell-based (e.g., luciferase reporter) assays .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may explain variability .
- Structural Analog Comparison : Cross-reference data with compounds like N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide to isolate substituent-specific effects .
Q. What in vitro models are suitable for assessing pharmacological potential?
- Cell Viability Assays : MTT or resazurin-based tests in cancer lines (e.g., HeLa, MCF-7) for cytotoxicity screening .
- Enzyme Inhibition : Fluorescent ADP-Glo™ kinase assays to quantify IC50 values .
- Membrane Permeability : Caco-2 monolayers predict blood-brain barrier penetration .
Q. How to evaluate metabolic stability and degradation pathways?
- Microsomal Incubations : Human liver microsomes + NADPH cofactor, analyzed via LC-MS/MS for half-life (t1/2) and metabolite identification .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP substrates) assess drug-drug interaction risks .
- Forced Degradation Studies : Expose to acidic/basic, oxidative (H2O2), and photolytic conditions to identify labile sites .
Q. What strategies mitigate off-target effects in preclinical studies?
- Selectivity Profiling : Broad-panel screening (e.g., Eurofins CEREP panel) to identify non-target interactions .
- CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines .
- Proteome-Wide Analysis : Thermal proteome profiling (TPP) maps compound-protein interactions in native cellular environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
